molecular formula C7H18N2O B1417862 3-{[3-(Methylamino)propyl]amino}-1-propanol CAS No. 1040692-70-3

3-{[3-(Methylamino)propyl]amino}-1-propanol

Cat. No. B1417862
M. Wt: 146.23 g/mol
InChI Key: MACUIIDPQRMQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Methylamino)propyl]amino}-1-propanol is a biochemical used for proteomics research . It is an alkanolamine that is used to redisperse compacted solids (such as antiperspirant materials) in order to analyze its components .


Molecular Structure Analysis

The molecular formula of 3-{[3-(Methylamino)propyl]amino}-1-propanol is C7H18N2O, with a molecular weight of 146.23 .


Physical And Chemical Properties Analysis

3-{[3-(Methylamino)propyl]amino}-1-propanol is a colorless oil liquid . The physical and chemical properties of a similar compound, 3-Amino-1-propanol, are as follows: vapor density 2.59 (vs air), vapor pressure 2.1 mmHg (20 °C), form liquid, autoignition temp. 770°F, refractive index n20/D 1.4598 (lit.), boiling point 184-187°C (lit.), melting point 10-12°C (lit.), density 0.982 g/mL at 20°C (lit.) .

Scientific Research Applications

Hydrogen Bonding and Structural Studies

3-{[3-(Methylamino)propyl]amino}-1-propanol exhibits hydrogen bonding properties, especially in the context of amino alcohol salts with quinaldinate. A study highlighted its capacity to form hydrogen bonds and distinct connectivity motifs due to the presence of NH3+ and carboxylate moieties. This compound's structural diversity was evident in the varying hydrogen bonding and π∙∙∙π stacking interactions observed in different salts formed with quinaldinate, showing its potential in structural chemistry research (Podjed & Modec, 2022).

Catalytic Applications

3-{[3-(Methylamino)propyl]amino}-1-propanol derivatives, such as 3-aminopropyl-trimethoxysilane (APMS), have been investigated for their utility as catalysts in eco-friendly processes. Grafted onto MCM-41 matrices, these compounds showed notable basic activity in reactions like 2-propanol dehydrogenation and Knoevenagel condensations. The studies underscored the material's potential as a catalyst, with its performance influenced by the nature of the support used (Blasco-Jiménez et al., 2010).

Thermodynamic Properties

The thermodynamic properties of amino alcohols like 3-{[3-(Methylamino)propyl]amino}-1-propanol have been a subject of research. Studies have reported the molar excess enthalpies for various alkanolamine systems at different temperatures, providing crucial data for understanding the interaction of such compounds with water and their behavior in different conditions (Mundhwa & Henni, 2007).

Polymorphism and Low-Temperature Behavior

The compound has been analyzed for its polymorphic forms and behavior at low temperatures. Differential scanning calorimetry, along with X-ray diffraction and Raman spectroscopy, revealed that 3-amino-1-propanol can crystallize in two monotropic polymorphs, indicating its complex behavior and potential for various applications in materials science (Cacela et al., 2003).

properties

IUPAC Name

3-[3-(methylamino)propylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-8-4-2-5-9-6-3-7-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACUIIDPQRMQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(Methylamino)propyl]amino}-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Methylamino)propyl]amino}-1-propanol
Reactant of Route 2
Reactant of Route 2
3-{[3-(Methylamino)propyl]amino}-1-propanol
Reactant of Route 3
Reactant of Route 3
3-{[3-(Methylamino)propyl]amino}-1-propanol
Reactant of Route 4
Reactant of Route 4
3-{[3-(Methylamino)propyl]amino}-1-propanol
Reactant of Route 5
Reactant of Route 5
3-{[3-(Methylamino)propyl]amino}-1-propanol
Reactant of Route 6
Reactant of Route 6
3-{[3-(Methylamino)propyl]amino}-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.